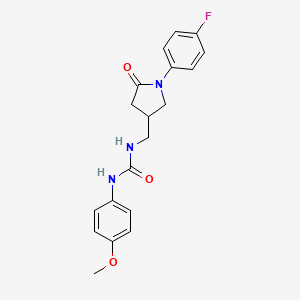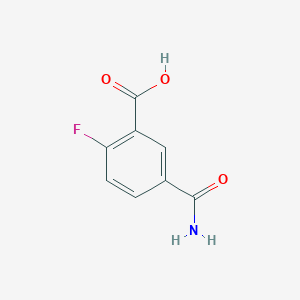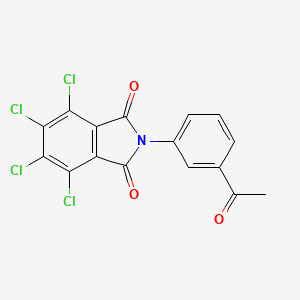![molecular formula C19H24N2O4S B3008392 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1904338-85-7](/img/structure/B3008392.png)
1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a chiral pyrrolidine derivative, which is a class of compounds known for their potential in pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their biological activities, such as cognitive enhancement in schizophrenia and antioxidant activity .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often starts from chiral precursors like (S)-pyroglutamic acid. For instance, the synthesis of various chiral pyrrolidine derivatives has been achieved, which includes the creation of compounds with aryl groups and hydroxymethyl substituents . While the exact synthesis route for the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the construction of the azabicyclo[3.2.1]octane core followed by functionalization with the phenethylsulfonyl group and the pyrrolidine-2,5-dione moiety.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen, which is the pyrrolidine ring. The compound is likely to have a complex three-dimensional structure due to the presence of multiple chiral centers and the azabicyclo[3.2.1]octane framework. The molecular structure and stability can be analyzed using computational methods such as vibrational analysis and natural bond orbital (NBO) analysis, as demonstrated for a related Mannich base pyrrolidine derivative .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. For example, Lewis acid catalyzed formal [3+2] cycloadditions have been used to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives . Such reactions could potentially be applied to the synthesis or further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Computational studies can predict properties like vibrational spectra, electronic structure, and thermodynamic behavior. For instance, the antioxidant active Mannich base pyrrolidine derivative's properties were extensively analyzed using various computational methods, providing insights into its structure-property relationships . Similar studies could be conducted for the compound to understand its properties and potential applications.
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
Research on compounds structurally related to 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione often focuses on their conformational properties. For instance, Li-min Yang et al. (2008) investigated a compound with a similar structure, highlighting its unique conformational characteristics in crystal structure analysis (Yang et al., 2008). Similarly, M. Arias et al. (1986) conducted a study on N-substituted 8-azabicyclo[3.2.1]octan-3-ones, focusing on their conformational aspects using NMR spectroscopy (Arias et al., 1986).
Synthesis and Application in Chemical Reactions
Synthesis of compounds related to 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is an area of significant interest. J. Martens and S. Lübben (1991) described the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives used in asymmetric syntheses (Martens & Lübben, 1991). Zecheng Chen et al. (2010) detailed the synthesis of an active metabolite of a PI3 kinase inhibitor, which shares structural similarities with the compound (Chen et al., 2010).
Application in Material Science
In the field of materials science, compounds like 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be significant. Lin Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in solar cells, demonstrating the potential for similar structures in advanced materials (Hu et al., 2015).
Antimicrobial Properties
Emmanuel Sopbué Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives and investigated their antimicrobial properties. This research indicates the potential biological applications of compounds structurally related to 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (Fondjo et al., 2021).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient synthetic methods, investigating its reactivity under various conditions, and testing its activity against different biological targets .
Propiedades
IUPAC Name |
1-[8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-18-8-9-19(23)20(18)17-12-15-6-7-16(13-17)21(15)26(24,25)11-10-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYYGKZADQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)





![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)
![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)